molecular formula C12H20N4 B6646460 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine

Cat. No. B6646460
M. Wt: 220.31 g/mol
InChI Key: NZFPAWPFWDZCHO-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine (CPYD) is a compound that has been studied for its potential therapeutic applications. It is a diamine derivative that has been shown to have promising effects on a variety of biological systems. In

Scientific Research Applications

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been studied for its potential therapeutic applications in a variety of biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to have potential as a diagnostic tool for certain cancers.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has several advantages for use in lab experiments. It is a well-characterized compound that can be obtained in high purity and yield. Additionally, it has been shown to have a variety of biological effects, making it a useful tool for studying a variety of biological systems. However, there are also limitations to the use of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its effects may be cell-type specific, which may limit its use in certain models.

Future Directions

There are several future directions for research on 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine. One area of interest is the development of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine as a therapeutic agent for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine and its effects on different cell types. Finally, the potential use of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine as a diagnostic tool for certain cancers warrants further investigation.
Conclusion:
In conclusion, 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine is a compound with promising therapeutic applications. Its synthesis method is well documented, and it has been shown to have a variety of biological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine can be synthesized through a multi-step process involving the reaction of a cyclohexylamine with an ethyl pyrazine-2-carboxylate. The resulting product is then treated with a reducing agent to yield the final compound. The synthesis of 1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine has been well documented in the literature, and the compound can be obtained in high purity and yield.

properties

IUPAC Name

1-cyclohexyl-N-pyrazin-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-8-11(10-4-2-1-3-5-10)16-12-9-14-6-7-15-12/h6-7,9-11H,1-5,8,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFPAWPFWDZCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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